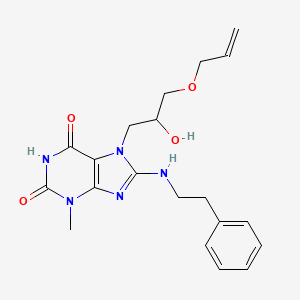![molecular formula C17H13F3N2O2 B2408351 2-シアノ-3-{2,5-ジメチル-1-[3-(トリフルオロメチル)フェニル]-1H-ピロール-3-イル}プロプ-2-エン酸 CAS No. 736949-14-7](/img/structure/B2408351.png)
2-シアノ-3-{2,5-ジメチル-1-[3-(トリフルオロメチル)フェニル]-1H-ピロール-3-イル}プロプ-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.298. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 用途: 室温でp-トリルチオグリコシドドナーのバッチを活性化し、効率的なグリコシル化反応を促進します。 この特性は、炭水化物化学と医薬品開発において貴重です .
- 用途: 鈴木・宮浦カップリング反応でボラン試薬 (BH3·L) として使用でき、ビアリール化合物の合成を可能にします。 この方法は、有機合成で広く使用されています .
グリコシル化反応
鈴木・宮浦カップリングのためのホウ素試薬
アミンのシアノアセチル化
プロテオミクス研究
作用機序
Target of Action
Similar compounds have been reported to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target of this compound.
Mode of Action
It’s worth noting that similar compounds have been described as powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . This could potentially hint at the biochemical pathways this compound might affect.
Pharmacokinetics
The compound is described as a solid , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been reported to efficiently glycosylate various alcoholic acceptors, providing the desired glycosides . This suggests that the compound might have a similar effect at the molecular and cellular level.
Action Environment
The compound is described as stable , suggesting that it might maintain its efficacy under various environmental conditions
特性
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPUDQRMRIJHA-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)
![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
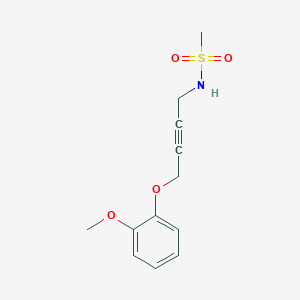

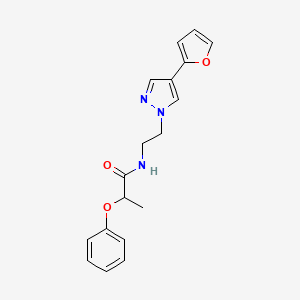

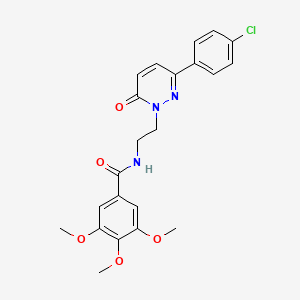
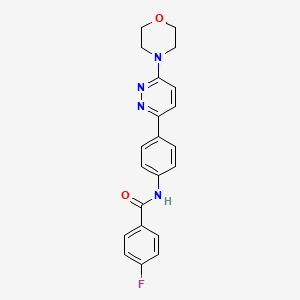
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
